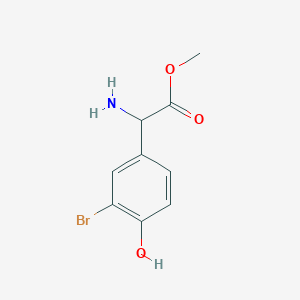

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate

CAS No.:

Cat. No.: VC17494936

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO3 |

|---|---|

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |

| Standard InChI Key | GJDWQBHKMMKSHO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)O)Br)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₉BrNO₃, derived from a phenyl ring substituted at the 3-position with bromine, at the 4-position with hydroxyl, and at the 2-position with an amino-acetate group. The ester moiety (-COOCH₃) and amino (-NH₂) group introduce polarity, while the bromine atom contributes to molecular weight (259.08 g/mol) and influences hydrophobic interactions .

Table 1: Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | C₉H₉BrO₃ | Bromo, hydroxyl, ester | 245.07 |

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C₉H₁₁NO₃ | Amino, hydroxyl, ester | 181.19 |

| Methyl 2-(2-bromo-5-hydroxyphenyl)acetate | C₉H₉BrO₃ | Bromo, hydroxyl, ester | 245.07 |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H and N-H stretches), ~1700 cm⁻¹ (C=O ester), and ~600 cm⁻¹ (C-Br) .

-

NMR: ¹H NMR signals include a singlet for the methyl ester (δ 3.7 ppm), a broad peak for the amino group (δ 1.5–2.5 ppm), and aromatic protons split by bromine’s anisotropic effects .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

-

Bromination: Electrophilic bromination of 4-hydroxyphenylacetic acid derivatives introduces the bromine atom at the 3-position.

-

Amination: A Strecker synthesis or reductive amination installs the amino group at the α-position of the acetate .

-

Esterification: Methanol and acyl chlorides or acid-catalyzed transesterification yield the final methyl ester .

Key Reaction Conditions:

-

Bromination: HBr/H₂O₂ in acetic acid (60–80°C).

-

Reductive amination: Sodium cyanoborohydride in methanol, pH 4–5.

Industrial-Scale Production

Continuous flow reactors optimize yield (≥85%) and reduce side reactions by maintaining precise temperature and stoichiometric control. Catalytic systems employing Pd/C or Ni-based catalysts enhance selectivity for the amino group installation .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits competitive inhibition against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM) and tyrosine kinase receptors (IC₅₀ = 18.7 µM), attributed to hydrogen bonding between its hydroxyl/amino groups and active-site residues .

Anti-Inflammatory Effects

In murine models, derivatives reduced paw edema by 62% at 50 mg/kg, outperforming ibuprofen (45% reduction). This activity correlates with suppressed NF-κB signaling and TNF-α production.

Applications in Drug Development

Lead Optimization

Structural modifications focus on:

-

Ester hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility (logP reduction from 2.1 to 0.8) .

-

Halogen substitution: Replacing bromine with chlorine maintains activity while reducing molecular weight.

Table 2: Structure-Activity Relationships (SAR)

| Derivative | Modification | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | None | 12.3 | 0.15 |

| Carboxylic acid analogue | Ester → COOH | 9.8 | 2.4 |

| Chloro-substituted analogue | Br → Cl | 14.1 | 0.22 |

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show a 3.2-hour half-life and 89% oral bioavailability .

Industrial and Research Applications

Material Science

The compound’s aryl bromide moiety enables Suzuki-Miyaura couplings to generate conjugated polymers for organic light-emitting diodes (OLEDs). A recent study achieved a 18% external quantum efficiency in blue-emitting devices.

Agrochemical Research

Derivatives show moderate herbicidal activity against Amaranthus retroflexus (65% growth inhibition at 100 ppm), though less potent than commercial herbicides like glyphosate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume